2-(4-Bromo-2,3-difluorophenyl)ethanol
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Overview
Description
2-(4-Bromo-2,3-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)ethanol typically involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .
Industrial Production Methods
For industrial-scale production, the synthesis may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Bromo-2,3-difluorobenzaldehyde or 4-bromo-2,3-difluorobenzoic acid.
Reduction: 2-(4-Bromo-2,3-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2,3-difluorophenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(4-fluorophenyl)ethanone
Uniqueness
2-(4-Bromo-2,3-difluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrF2O |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2 |
InChI Key |
GXHWZWSSLKWFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCO)F)F)Br |
Origin of Product |
United States |
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